![molecular formula C12H7ClN2S2 B380458 5-(4-氯苯基)噻吩并[2,3-d]嘧啶-4-硫醇 CAS No. 315676-32-5](/img/structure/B380458.png)

5-(4-氯苯基)噻吩并[2,3-d]嘧啶-4-硫醇

描述

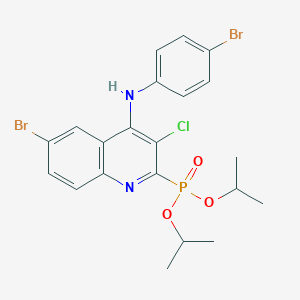

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a chemical compound with the empirical formula C12H7ClN2S2 and a molecular weight of 278.78 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” can be represented by the SMILES stringS=C1C(C(C2=CC=C(Cl)C=C2)=CS3)=C3N=CN1 . Physical and Chemical Properties Analysis

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a solid substance . It has an empirical formula of C12H7ClN2S2 and a molecular weight of 278.78 .科学研究应用

抗癌活性

嘧啶衍生物,包括噻吩并[2,3-d]嘧啶,因其抗癌特性而受到研究。像“5-(4-氯苯基)噻吩并[2,3-d]嘧啶-4-硫醇”这样的化合物可以抑制二氢叶酸还原酶 (DHFR) 等酶,而二氢叶酸还原酶是抗肿瘤药物的靶点。 它们可能还对人癌细胞系表现出活性,并通过抑制 CDK 等酶诱导细胞凋亡 .

抗炎潜力

噻吩并[2,3-d]嘧啶衍生物已显示出有希望的抗炎活性。 它们可能比其他类似的杂环化合物更有效,并且可能在急性期和亚急性期均表现出独特的抗炎作用 .

酶抑制

这些化合物可以作为酶抑制剂,靶向参与疾病途径的特定酶。 这种应用对于开发针对各种疾病的新型治疗剂至关重要 .

治疗剂

噻吩并[2,3-d]嘧啶的结构特征使其成为药物化学中作为治疗剂的合适候选者。 它们可以设计成与生物靶点相互作用以治疗疾病 .

化学合成

“5-(4-氯苯基)噻吩并[2,3-d]嘧啶-4-硫醇”可以用作合成更复杂化学实体的中间体。 它的硫醇基团可以进行各种反应,有助于合成新型化合物 .

药物设计

由于其结构多样性和生物学相关性,噻吩并[2,3-d]嘧啶是药物设计中宝贵的支架。 它们可以被修饰以增强其药理特性 .

生物学研究

作用机制

Target of Action

The primary targets of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds have been shown to undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moieties . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化分析

Biochemical Properties

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The thiol group of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is particularly reactive and can form covalent bonds with cysteine residues in proteins, resulting in the modulation of protein function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism.

属性

IUPAC Name |

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFUUIPSWALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209111 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315676-32-5 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380375.png)

![Dimethyl 5-({[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380380.png)

![2-methoxy-N-{4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B380382.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)

![5,6-Dimethyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B380384.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B380385.png)

![methyl 4-(2,5-dimethyl-3-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B380386.png)

![5,6-Dimethyl-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B380387.png)

![N-(1-adamantyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B380388.png)

![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380390.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B380393.png)

![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B380394.png)